N~1~-(2,5-dimethylphenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide
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Overview
Description
N~1~-(2,5-dimethylphenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C22H21FN6O2 and its molecular weight is 420.448. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Compounds in the [1,2,4]triazolo[4,3-a]pyrimidin family, like the specified compound, are synthesized using various methods, including reactions with N,N-dimethylformamide dimethylacetal, hydrazine hydrate, and other heterocyclic amines (Farghaly, 2008).
Chemical Reactions : These compounds undergo various chemical reactions, leading to the creation of different derivatives with potential applications in drug discovery and material science (Gomha & Farghaly, 2011).
Structural Analysis : Detailed structural analysis and characterization of these compounds are conducted using techniques like NMR and mass spectral data, which are crucial for understanding their chemical properties and potential applications (Farghaly & Gomha, 2011).
Medicinal Chemistry and Biological Applications
Anticancer Potential : Certain derivatives of this compound class have shown remarkable anticancer effects, indicating their potential as therapeutic agents. Modifications to the core structure, like replacing the acetamide group with alkylurea, have been explored to enhance anticancer properties and reduce toxicity (Wang et al., 2015).
Antibacterial Activity : Some derivatives have been evaluated for their antibacterial properties, showing promise in combating bacterial infections (Kumar et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antibacterial activities against both gram-positive and gram-negative bacterial strains .
Mode of Action
It is known that many triazole compounds, including those with similar structures to the compound , often interact with their targets by inhibiting key enzymes or disrupting essential biochemical processes .
Biochemical Pathways
Based on the antibacterial activity of similar compounds, it can be inferred that the compound may interfere with bacterial cell wall synthesis or protein production .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been reported to exhibit antibacterial activities, suggesting that this compound may also have the potential to inhibit bacterial growth or kill bacteria outright .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O2/c1-13-4-5-14(2)18(10-13)26-20(30)12-28-22(31)29-19(27-28)11-15(3)24-21(29)25-17-8-6-16(23)7-9-17/h4-11H,12H2,1-3H3,(H,24,25)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJRUMFNGXGWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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